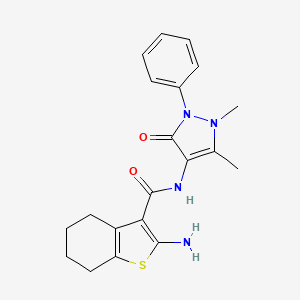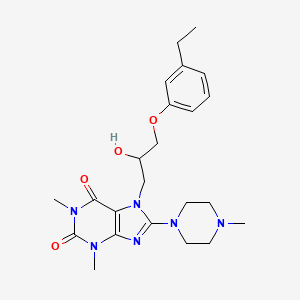![molecular formula C21H16ClFN4O2 B2904588 2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid CAS No. 1607701-98-3](/img/structure/B2904588.png)
2-[(E)-2-(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound features a pyrazolo[3,4-b]pyridine core, a quinoline moiety, and a carboxylic acid group, making it a versatile molecule for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific reaction conditions, such as heating in the presence of a base
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: : Reduction reactions can be performed on the quinoline ring to produce different analogs.
Substitution: : The chlorine and fluorine atoms can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
Oxidation: : Esters, amides, and other carboxylic acid derivatives.
Reduction: : Reduced quinoline derivatives.
Substitution: : Chloro- and fluoro-substituted analogs with different functional groups.
Applications De Recherche Scientifique
This compound has shown potential in various scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity can be explored for potential therapeutic uses.
Medicine: : It may have applications in drug discovery and development, particularly in targeting specific diseases.
Industry: : It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of this compound is not fully understood, but it likely involves interactions with specific molecular targets and pathways. Potential targets could include enzymes, receptors, or other proteins involved in biological processes. Further research is needed to elucidate the precise mechanisms.
Comparaison Avec Des Composés Similaires
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds may include other pyrazolo[3,4-b]pyridine derivatives, quinoline derivatives, and fluoroquinolones. the presence of the chloro and fluoro substituents, as well as the carboxylic acid group, sets it apart from these analogs.
List of Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives
Quinoline derivatives
Fluoroquinolones
Propriétés
IUPAC Name |
2-[(E)-2-(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenyl]-7-fluoroquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClFN4O2/c1-11(2)27-20-13(10-24-27)7-12(19(22)26-20)3-5-15-9-17(21(28)29)16-6-4-14(23)8-18(16)25-15/h3-11H,1-2H3,(H,28,29)/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYDNXXIEXBKNQN-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)C=CC3=CC(=C4C=CC(=CC4=N3)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)/C=C/C3=CC(=C4C=CC(=CC4=N3)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 2-azabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B2904506.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2904508.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2904510.png)

![N-(3-cyanophenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2904512.png)




![N-[2-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2904524.png)

![N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2904526.png)
![2-[4-(benzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B2904527.png)

